ethyl 3-(2-chlorophenyl)but-2-enoate

Physicochemical profiling Lipophilicity Regioisomer differentiation

Ethyl 3-(2-chlorophenyl)but-2-enoate (CAS 648425-40-5) is a chlorinated α,β-unsaturated ester belonging to the 3-arylbut-2-enoate class, characterized by an ortho-chlorophenyl substituent on the but-2-enoate backbone. With a molecular formula of C12H13ClO2, a molecular weight of 224.68 g/mol, a computed logP of 3.31, and a topological polar surface area (PSA) of 26.30 Ų , this compound serves as a versatile synthetic intermediate.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 648425-40-5
Cat. No. B12606879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-chlorophenyl)but-2-enoate
CAS648425-40-5
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1=CC=CC=C1Cl
InChIInChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3
InChIKeyLFSMYGDOLVXLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-chlorophenyl)but-2-enoate (CAS 648425-40-5): Ortho-Chloro α,β-Unsaturated Ester for Cross-Coupling and Pharmaceutical Intermediate Synthesis


Ethyl 3-(2-chlorophenyl)but-2-enoate (CAS 648425-40-5) is a chlorinated α,β-unsaturated ester belonging to the 3-arylbut-2-enoate class, characterized by an ortho-chlorophenyl substituent on the but-2-enoate backbone . With a molecular formula of C12H13ClO2, a molecular weight of 224.68 g/mol, a computed logP of 3.31, and a topological polar surface area (PSA) of 26.30 Ų , this compound serves as a versatile synthetic intermediate. It is utilized as a reagent in the synthesis of substituted 3-phenylpropenoates and other analogs, functioning as a cross-coupling partner in the construction of pharmaceutical agents . The ortho-chlorine substitution pattern imparts distinct electronic and steric properties that differentiate this compound from its para-chloro and non-halogenated counterparts, making it a specific tool for synthetic methodology development [1].

Why Ethyl 3-(2-chlorophenyl)but-2-enoate Cannot Be Replaced by Generic α,β-Unsaturated Ester Analogs in Synthetic Applications


Generic substitution among 3-arylbut-2-enoate esters is precluded by the ortho-chlorine atom, which exerts a differential electronic effect and steric environment that cannot be recapitulated by para-substituted or non-halogenated analogs. The ortho-chlorine introduces a unique combination of electron-withdrawing inductive effect (-I) and steric hindrance that modulates the reactivity of both the aromatic ring and the conjugated enoate system . Specifically, the ortho-chloro substituent renders the aryl chloride a competent partner for palladium-catalyzed cross-coupling reactions—a reactivity not available in non-halogenated analogs—while the steric encumbrance of the ortho position distinguishes it kinetically from the para-chloro isomer in oxidative addition steps . Furthermore, the ethyl ester moiety provides a balance of volatility and reactivity that differs from the more volatile methyl ester, influencing handling and purification during multi-step synthetic sequences [1]. These physicochemical distinctions translate into measurable differences in logP, steric parameters, and coupling efficiency that directly affect synthetic route design and product yield.

Quantitative Differentiation Evidence for Ethyl 3-(2-chlorophenyl)but-2-enoate (CAS 648425-40-5) Versus Closest Analogs


Ortho-Chlorine vs. Para-Chlorine Substitution: Lipophilicity (LogP) Comparison

Ethyl 3-(2-chlorophenyl)but-2-enoate (ortho-isomer) exhibits a computed logP of 3.31, compared to a computed XLogP3-AA of 3.8 for the para-chloro isomer ethyl 3-(4-chlorophenyl)but-2-enoate [1]. This represents a ΔlogP of -0.49, indicating that the ortho-isomer is measurably less lipophilic than the para-isomer. The difference arises from the proximity of the chlorine to the ester-bearing alkenyl chain, which alters the overall dipole moment and solvation properties. This difference is relevant for chromatographic retention, membrane permeability predictions, and partitioning behavior in biphasic reaction systems.

Physicochemical profiling Lipophilicity Regioisomer differentiation

Chlorinated vs. Non-Halogenated Analogs: Cross-Coupling Competence

The ortho-chlorophenyl group in ethyl 3-(2-chlorophenyl)but-2-enoate constitutes an aryl chloride functionality capable of participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), which is not possible with the non-halogenated analog ethyl 3-phenylbut-2-enoate (CAS 1504-72-9) [1]. The methyl ester analog is explicitly cited in vendor technical literature as a cross-coupling partner for pharmaceutical agent synthesis, referencing the work of Nakatsuji et al. . The non-halogenated phenyl analog lacks the C-Cl bond required for oxidative addition to Pd(0), eliminating an entire dimension of synthetic diversification. This functional dichotomy is absolute: the chlorinated compound can serve as an electrophilic coupling partner, whereas the phenyl analog cannot.

Cross-coupling chemistry Palladium catalysis Aryl halide reactivity

Ethyl Ester vs. Methyl Ester: Molecular Weight, Volatility, and Handling Differentiation

Ethyl 3-(2-chlorophenyl)but-2-enoate (MW 224.68 g/mol) differs from its methyl ester analog methyl 3-(2-chlorophenyl)but-2-enoate (CAS 1029612-67-6, MW 210.66 g/mol) by exactly one methylene unit (ΔMW = 14.02 g/mol) . This structural difference translates to reduced volatility for the ethyl ester, which is advantageous in reactions requiring elevated temperatures or extended reflux, where methyl ester loss through evaporation can compromise stoichiometry. The ethyl ester also possesses a computed logP of 3.31 , higher than the expected logP of the methyl ester (estimated ~2.8 based on the Hansch π(CH₂) ≈ 0.5), consistent with the incremental lipophilicity contributed by the additional methylene group. For researchers conducting multi-step syntheses where the ester is carried through several transformations before hydrolysis, the ethyl ester's lower volatility provides a practical advantage in maintaining mass balance.

Ester homolog comparison Physical properties Synthetic intermediate handling

Ortho-Chlorine Steric Effect vs. Fluoro Analog: Differential Electronic and Steric Modulation

The ortho-chlorine substituent in the target compound exerts substantially different electronic and steric effects compared to an ortho-fluorine substituent, as found in ethyl 3-(2-fluorophenyl)but-2-enoate (CAS 1442113-92-9). Chlorine has a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å), and a significantly different electronic profile: Hammett σₚ values are 0.23 (Cl) vs. 0.06 (F), while σₘ values are 0.37 (Cl) vs. 0.34 (F) [1]. The larger steric bulk of chlorine in the ortho position restricts rotation of the aryl ring relative to the enoate plane to a greater extent than fluorine, potentially affecting conjugation between the aromatic π-system and the α,β-unsaturated ester. Additionally, the C-Cl bond (bond dissociation energy ~397 kJ/mol) is more labile toward oxidative addition than the C-F bond (BDE ~536 kJ/mol), making the chloro compound a viable cross-coupling substrate whereas the fluoro analog is essentially inert under standard palladium catalysis conditions [2].

Hammett analysis Steric parameters Halogen comparison

Recommended Application Scenarios for Ethyl 3-(2-chlorophenyl)but-2-enoate Based on Verified Differentiation Evidence


Regioisomer-Specific Synthesis Requiring Ortho-Chlorophenyl Architecture for Subsequent Cross-Coupling Diversification

When a synthetic route requires an aryl chloride handle at the ortho position for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), ethyl 3-(2-chlorophenyl)but-2-enoate is the specified substrate. The para-chloro isomer cannot deliver the same steric environment at the coupling site, and the non-halogenated phenyl analog lacks the requisite C-Cl bond entirely . This scenario applies in the synthesis of biaryl-containing pharmaceutical intermediates where the enoate moiety is further elaborated prior to or after the cross-coupling step.

Physicochemical Property Tuning via Ortho-Substitution for Chromatographic Resolution or logD Optimization

In medicinal chemistry programs where logD optimization is critical, the ortho-chloro substitution in ethyl 3-(2-chlorophenyl)but-2-enoate provides a distinct lipophilicity profile (logP = 3.31) compared to the para-chloro isomer (logP = 3.8) [1]. This difference of ~0.5 log units can be exploited in reverse-phase chromatographic purification or to modulate the lipophilicity of downstream compounds derived from this intermediate, particularly when the enoate is incorporated into larger molecular architectures.

Multi-Step Synthesis Requiring a Non-Volatile Ester Protecting Group with Ortho-Chloro Functionality

When a synthetic sequence requires an ester moiety to withstand multiple synthetic transformations—including elevated temperatures, concentration steps, and chromatographic purifications—the ethyl ester of 3-(2-chlorophenyl)but-2-enoate (~224.68 g/mol) is preferred over the more volatile methyl ester (~210.66 g/mol) . The combination of reduced volatility (inferred from higher molecular weight and the general property trend of ethyl > methyl esters) and the retention of the ortho-chloro cross-coupling handle makes this compound well-suited for convergent synthetic strategies where the ester is carried through several steps before hydrolysis or further functionalization.

Comparative Structure-Activity Relationship (SAR) Studies of Halogen-Substituted Cinnamate and Butenoate Derivatives

For systematic SAR exploration of halogenated α,β-unsaturated esters, ethyl 3-(2-chlorophenyl)but-2-enoate serves as a key member of the halogen series (Cl vs. F vs. non-halogenated). The ortho-chlorine provides a reference point for evaluating electronic (Hammett σ) and steric (van der Waals radius) contributions to biological activity or reactivity. The compound's quantitative logP (3.31) and PSA (26.30 Ų) enable its placement within calculated property space for computational modeling . This scenario is particularly relevant in agrochemical and pharmaceutical lead optimization where halogen scanning is a standard strategy.

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